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Compound of Interest

Compound Name:
2-(4-Chlorophenoxy)-5-

fluoroaniline

Cat. No.: B3105120 Get Quote

A comprehensive spectroscopic comparison of "2-(4-Chlorophenoxy)-5-fluoroaniline" and its

isomers is crucial for researchers in drug development and materials science for unambiguous

identification and characterization. Positional isomers of this molecule can exhibit distinct

electronic and steric properties, leading to significant differences in their spectroscopic

signatures. This guide provides a comparative analysis of the key spectroscopic features of "2-
(4-Chlorophenoxy)-5-fluoroaniline" and its plausible isomers based on established principles

and available data for structurally related compounds.

Isomers of (4-Chlorophenoxy)-fluoroaniline
The primary isomers of interest, besides the parent molecule 2-(4-Chlorophenoxy)-5-
fluoroaniline, involve the rearrangement of the substituents on the aniline ring. For this guide,

we will consider the following representative isomers:

Isomer 1 (Parent): 2-(4-Chlorophenoxy)-5-fluoroaniline

Isomer 2: 4-(4-Chlorophenoxy)-2-fluoroaniline

Isomer 3: 2-(4-Chlorophenoxy)-4-fluoroaniline

A systematic comparison of their NMR, IR, and Mass Spectrometry data is essential for their

differentiation.
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Spectroscopic Data Comparison
The following tables summarize the expected spectroscopic data for the isomers. The values

are estimated based on data from similar compounds found in public databases and scientific

literature.

Table 1: 1H NMR Spectroscopic Data (Predicted)

Isomer
Chemical Shift (δ, ppm) of Aromatic
Protons on Aniline Ring

2-(4-Chlorophenoxy)-5-fluoroaniline
H-3: ~6.8 ppm (dd), H-4: ~6.7 ppm (dd), H-6:

~6.9 ppm (dd)

4-(4-Chlorophenoxy)-2-fluoroaniline
H-3: ~7.0 ppm (dd), H-5: ~6.9 ppm (dd), H-6:

~6.8 ppm (dd)

2-(4-Chlorophenoxy)-4-fluoroaniline
H-3: ~6.9 ppm (dd), H-5: ~6.8 ppm (dd), H-6:

~7.1 ppm (dd)

Note: The protons on the 4-chlorophenoxy ring are expected to appear as two doublets around

6.9-7.3 ppm. The NH2 protons will appear as a broad singlet, the position of which is solvent-

dependent.

Table 2: 13C NMR Spectroscopic Data (Predicted)

Isomer
Key Chemical Shifts (δ, ppm) of Aniline
Ring Carbons

2-(4-Chlorophenoxy)-5-fluoroaniline
C-F: ~158 ppm (d, 1JCF), C-O: ~145 ppm, C-N:

~140 ppm

4-(4-Chlorophenoxy)-2-fluoroaniline
C-F: ~155 ppm (d, 1JCF), C-O: ~150 ppm, C-N:

~138 ppm

2-(4-Chlorophenoxy)-4-fluoroaniline
C-F: ~160 ppm (d, 1JCF), C-O: ~143 ppm, C-N:

~142 ppm

Note: The JCF (carbon-fluorine coupling constant) is a key diagnostic feature.
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Table 3: IR Spectroscopic Data (Predicted)

Isomer Key Vibrational Frequencies (cm-1)

2-(4-Chlorophenoxy)-5-fluoroaniline

N-H stretch: ~3400-3500 (doublet), C-O-C

stretch: ~1240, C-F stretch: ~1180, C-Cl stretch:

~750

4-(4-Chlorophenoxy)-2-fluoroaniline

N-H stretch: ~3400-3500 (doublet), C-O-C

stretch: ~1230, C-F stretch: ~1200, C-Cl stretch:

~750

2-(4-Chlorophenoxy)-4-fluoroaniline

N-H stretch: ~3400-3500 (doublet), C-O-C

stretch: ~1250, C-F stretch: ~1210, C-Cl stretch:

~750

Table 4: Mass Spectrometry Data

Isomer Molecular Ion (M+) m/z Key Fragmentation Pattern

All Isomers
~237.04 (35Cl), ~239.04

(37Cl)

Loss of the 4-chlorophenoxy

group, loss of HCl,

fragmentation of the aniline

ring.

Experimental Protocols
Standard spectroscopic techniques are employed for the characterization of these isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are typically

recorded on a 400 MHz or higher field spectrometer.[1] Deuterated solvents such as CDCl3 or

DMSO-d6 are used. Chemical shifts are reported in parts per million (ppm) relative to

tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: FT-IR spectra are recorded using KBr pellets or as a thin film on a

salt plate.[1] The spectral range is typically 4000-400 cm-1.[1]
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Mass Spectrometry (MS): Electron ionization (EI) mass spectra are obtained using a mass

spectrometer, typically coupled with a gas chromatograph (GC-MS) for separation of isomers.

[2] The ionization energy is commonly set to 70 eV.

Logical Workflow for Isomer Differentiation
The following diagram illustrates the logical workflow for the spectroscopic differentiation of the

"2-(4-Chlorophenoxy)-5-fluoroaniline" isomers.
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Caption: Workflow for Spectroscopic Isomer Differentiation.

This guide provides a foundational framework for the spectroscopic comparison of "2-(4-
Chlorophenoxy)-5-fluoroaniline" isomers. For definitive identification, it is imperative to

acquire experimental data for each synthesized isomer and compare it with the predicted

values.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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